molecular formula C27H29N3OS2 B12150793 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

Cat. No.: B12150793
M. Wt: 475.7 g/mol
InChI Key: ZYZOLAODYJQGLL-UHFFFAOYSA-N
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Description

1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone is a complex organic compound with a unique structure that combines a pyrrole ring, a benzothiophene ring, and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone involves multiple steps, starting with the preparation of the individual ring systems. The pyrrole ring can be synthesized through a Paal-Knorr synthesis, while the benzothiophene ring can be prepared via a Friedel-Crafts acylation followed by cyclization. The pyrimidine ring is typically synthesized through a Biginelli reaction. These intermediates are then coupled using a series of condensation and substitution reactions under controlled conditions to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the synthesis of the ring systems and the coupling reactions, as well as the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.

Scientific Research Applications

1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a probe for studying biological processes involving sulfur-containing compounds.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone include:

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

    3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-Oxo-5,6-Dihydro[1,3]Thiazolo[3,2-B][1,2,4]Triazol-2-Yl]-2-Naphthyl Acetate Compound with (Methylsulfinyl)Methane:

These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of 1-[1-(3,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone.

Properties

Molecular Formula

C27H29N3OS2

Molecular Weight

475.7 g/mol

IUPAC Name

1-[1-(3,4-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone

InChI

InChI=1S/C27H29N3OS2/c1-15-6-9-21-24(10-15)33-27-25(21)26(28-14-29-27)32-13-23(31)22-12-18(4)30(19(22)5)20-8-7-16(2)17(3)11-20/h7-8,11-12,14-15H,6,9-10,13H2,1-5H3

InChI Key

ZYZOLAODYJQGLL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=NC=N3)SCC(=O)C4=C(N(C(=C4)C)C5=CC(=C(C=C5)C)C)C

Origin of Product

United States

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